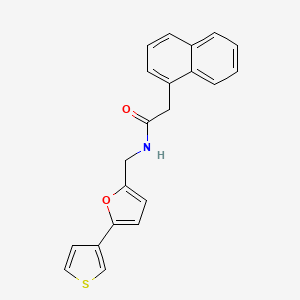

2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2S/c23-21(12-16-6-3-5-15-4-1-2-7-19(15)16)22-13-18-8-9-20(24-18)17-10-11-25-14-17/h1-11,14H,12-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCVWTNOGAAARW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the acetamide group through a series of substitution and coupling reactions. The thiophene and furan rings are then incorporated using cross-coupling reactions, such as Suzuki or Stille coupling, under specific conditions involving palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study highlighted the compound's efficacy against various cancer cell lines, demonstrating growth inhibition rates that suggest its potential as an anticancer agent.

The mechanism of action is believed to involve apoptosis induction and interference with cell cycle progression, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. Preliminary studies indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 0.22 to 0.25 µg/mL for related compounds.

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm |

| Escherichia coli | 0.22 - 0.25 | Significant reduction observed |

This suggests potential for the compound in developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For instance, similar compounds have been identified as inhibitors of acetylcholinesterase, which plays a critical role in neurotransmitter regulation.

Case Study 1: Anticancer Efficacy

A systematic investigation into the anticancer effects of the compound was conducted using various human cancer cell lines. The results demonstrated that structural modifications significantly influenced cytotoxicity, with specific groups enhancing the compound's efficacy against resistant cancer types.

Case Study 2: Antimicrobial Evaluation

In vitro studies revealed that modifications to the thiophene and furan moieties could enhance antimicrobial potency. The findings indicated that certain structural features contributed to improved activity against biofilm-forming bacteria, which are notoriously difficult to treat.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences between the target compound and its analogs:

*Calculated based on molecular formula.

Key Observations:

- Heterocyclic Diversity: The target compound’s thiophene-furan system contrasts with triazole (), thiazolidinone (), or thienopyrimidine () moieties in analogs. These groups influence electronic properties (e.g., electron-rich thiophene vs. electron-deficient nitro groups) and binding interactions.

Physicochemical Properties

- pKa and Solubility :

- The thiophene group in the target compound may confer moderate acidity (predicted pKa ~13–14, similar to ), whereas nitro-substituted analogs (e.g., ) exhibit lower pKa due to electron-withdrawing effects.

- Lipophilicity is influenced by aromatic systems; the naphthalene and thiophene groups likely enhance lipid solubility compared to polar triazole derivatives ().

Biological Activity

2-(Naphthalen-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a synthetic organic compound that combines a naphthalene moiety with thiophene and furan rings. This structural diversity suggests potential biological activity, particularly in medicinal chemistry. The compound's synthesis typically involves multi-step organic reactions, including cross-coupling methodologies and substitution reactions, which are critical for its development as a pharmaceutical agent.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally related to 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide. For instance, derivatives exhibiting similar heterocyclic structures have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 - 0.25 | Bactericidal |

| 4a | 15.625 - 62.5 | Antistaphylococcal |

| 5a | 62.5 - 125 | Antienterococcal |

These compounds exhibit synergistic effects when combined with conventional antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Compounds with similar structural frameworks have shown promising results in inhibiting cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines, revealing IC50 values that indicate effective growth inhibition.

These findings suggest that the compound may interact with specific molecular targets involved in cancer progression, although further mechanistic studies are required to elucidate these pathways.

The biological activity of 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is likely mediated through its interaction with various enzymes and receptors. The presence of multiple aromatic systems may facilitate binding to active sites on target proteins, leading to modulation of their activity.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors involved in inflammatory responses or tumor growth.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of compounds related to this structure:

- Antibacterial Activity Study : A study focused on the antibacterial properties of a series of naphthalene-thiophene derivatives showed significant inhibition against Gram-positive bacteria, emphasizing their potential as new antimicrobial agents .

- Anticancer Screening : In vitro studies assessing the anticancer properties revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. Table 1: Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Solvent System | t-BuOH:H₂O (3:1) | 70–85% | |

| Catalyst | Cu(OAc)₂ (10 mol%) | 78% | |

| Recrystallization | Ethanol | >95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.